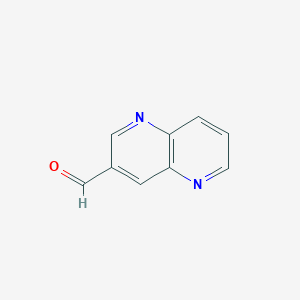
1,5-Naphthyridine-3-carbaldéhyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis and reactivity of 1,5-naphthyridine derivatives have been extensively studied . The strategies related to the synthesis of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . The syntheses are classified according to the nature of the cycle fused to the 1,5-naphthyridine ring: carbocycles, nitrogen heterocycles, oxygen heterocycles, and sulfur heterocycles .Molecular Structure Analysis
The molecular structure of 1,5-Naphthyridine-3-carbaldehyde can be represented by the SMILES stringO=Cc1cnc2cccnc2c1 . The structure is also available as a 2D Mol file or as a computed 3D SD file . Chemical Reactions Analysis
1,5-Naphthyridine derivatives exhibit significant reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis
1,5-Naphthyridine-3-carbaldehyde is a solid . The UV spectra of 1,5-naphthyridines are fairly similar to one another and contain three separate groups of bands . The IR and Raman spectra of 1,5-naphthyridines permitted the assignment of all fundamental vibrations of these heterocyclic systems .Applications De Recherche Scientifique
Synthèse de composés hétérocycliques
1,5-Naphthyridine-3-carbaldéhyde: sert d'intermédiaire clé dans la synthèse de divers composés hétérocycliques. Sa réactivité permet la formation de structures complexes qui sont importantes en chimie médicinale en raison de leurs activités biologiques .
Activité biologique
Ce composé a été utilisé dans le développement de molécules présentant une large gamme d'activités biologiques. Il est particulièrement connu pour son rôle dans la création de dérivés capables d'interagir avec les systèmes biologiques, conduisant à des applications thérapeutiques potentielles .
Formation de complexes métalliques
Les chercheurs ont exploré l'utilisation du This compound dans la formation de complexes métalliques. Ces complexes ont des applications diverses, notamment la catalyse, la science des matériaux et comme modèles pour l'étude des métalloenzymes .
Réactivité avec les réactifs électrophiles ou nucléophiles
Le composé présente des modes de réactivité intéressants lorsqu'il est exposé à divers réactifs électrophiles ou nucléophiles. Cette réactivité est exploitée en chimie organique synthétique pour créer une pléthore de molécules spécialisées .
Recherche pharmaceutique
En recherche pharmaceutique, le This compound est modifié pour produire de nouveaux composés. Par exemple, les chercheurs de Pfizer ont modifié un composé apparenté pour créer une nouvelle série de cétolides à base d'azétidinyle, illustrant la polyvalence de l'échafaudage naphtyridine dans le développement de médicaments .
Applications optiques
La structure électronique unique du This compound le rend adapté aux applications optiques. Ses dérivés peuvent être conçus pour présenter des propriétés photophysiques spécifiques, qui sont précieuses dans le développement de capteurs et de dispositifs optiques .
Synthèse de médicaments antipaludiques
L'une des applications les plus importantes est la synthèse de médicaments antipaludiques. Le composé a été utilisé dans la préparation industrielle de médicaments comme la tétraphosphate de pyronaridine, un médicament antipaludique bien connu .
Électronique organique
Enfin, les propriétés électroniques des dérivés du This compound en font des candidats pour une utilisation dans l'électronique organique. Ils peuvent être incorporés dans des dispositifs tels que les diodes électroluminescentes organiques (OLED) et les photovoltaïques organiques (OPV) .
Orientations Futures
Mécanisme D'action
Target of Action
1,5-Naphthyridine-3-carbaldehyde is a heterocyclic compound that has been studied for its potential biological activities
Mode of Action
It is known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . This suggests that 1,5-Naphthyridine-3-carbaldehyde may interact with its targets through similar mechanisms, but more research is needed to confirm this.
Biochemical Pathways
1,5-naphthyridines are known to exhibit a great variety of biological activities, suggesting that they may affect multiple pathways
Result of Action
Given the biological activities exhibited by 1,5-naphthyridines, it is likely that 1,5-naphthyridine-3-carbaldehyde may have significant effects at the molecular and cellular level
Analyse Biochimique
Biochemical Properties
1,5-Naphthyridine-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with metal ions, which can influence its reactivity and biological activity . The compound’s aldehyde group allows it to participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Cellular Effects
1,5-Naphthyridine-3-carbaldehyde affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles . Additionally, the compound’s interaction with cellular proteins can affect metabolic pathways, potentially altering the cell’s metabolic flux .
Molecular Mechanism
The molecular mechanism of 1,5-Naphthyridine-3-carbaldehyde involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it has been reported to inhibit certain oxidoreductases, affecting the redox state of the cell . Additionally, 1,5-Naphthyridine-3-carbaldehyde can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,5-Naphthyridine-3-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,5-Naphthyridine-3-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 1,5-Naphthyridine-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s activity changes significantly at specific concentration ranges .
Metabolic Pathways
1,5-Naphthyridine-3-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, the compound can undergo oxidation and reduction reactions, leading to the formation of various intermediates . These metabolic transformations can affect the compound’s biological activity and its impact on cellular processes .
Transport and Distribution
The transport and distribution of 1,5-Naphthyridine-3-carbaldehyde within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound can be actively transported across cell membranes, and its distribution within tissues can vary depending on its affinity for specific proteins . This localization can affect the compound’s activity and its ability to reach target sites within the cell .
Subcellular Localization
1,5-Naphthyridine-3-carbaldehyde’s subcellular localization is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, its presence in the cytoplasm can affect metabolic pathways and enzyme activity .
Propriétés
IUPAC Name |
1,5-naphthyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-7-4-9-8(11-5-7)2-1-3-10-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOABMVKXVXKFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)C=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678410 | |
| Record name | 1,5-Naphthyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959617-49-3 | |
| Record name | 1,5-Naphthyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1391858.png)

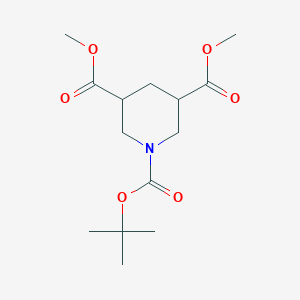
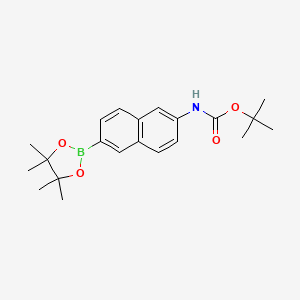
![8-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391865.png)
![6-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391867.png)
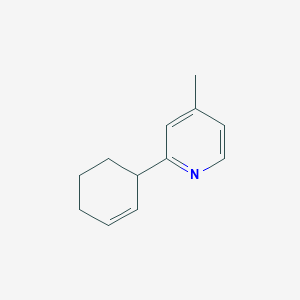

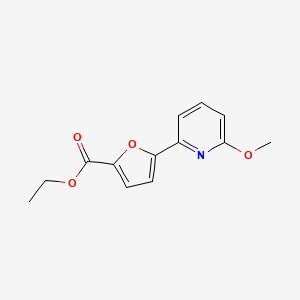
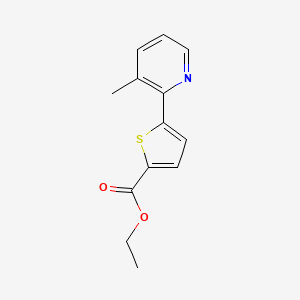

![1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester](/img/structure/B1391879.png)

